4'-Sulfamoylbiphenyl-3-carboxylic acid

Description

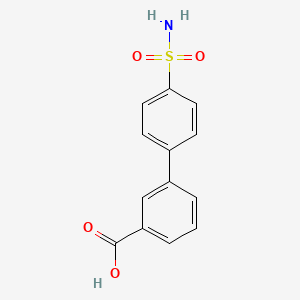

Chemical Structure and Properties 4'-Sulfamoylbiphenyl-3-carboxylic acid (CAS 1215205-31-4) is a biphenyl derivative featuring a sulfamoyl (-SO₂NH₂) group at the 4' position and a carboxylic acid (-COOH) group at the 3 position of the biphenyl scaffold. Its molecular formula is C₁₃H₁₁NO₄S, with a molecular weight of 285.30 g/mol. The compound is commercially available at 95% purity (MFCD15143491) and is typically stored at room temperature .

The sulfamoyl group confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Properties

IUPAC Name |

3-(4-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRKLNYQOQWANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Sulfamoylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with a halogenated sulfamoyl compound under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: 4'-Sulfamoylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of biphenyl-3,4'-dicarboxylic acid.

Reduction: Reduction can result in the formation of 4'-Sulfamoylbiphenyl-3-ol.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Sulfamoylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4'-Sulfamoylbiphenyl-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Sulfamoylbiphenylcarboxylic Acids

The positional isomers of 4'-sulfamoylbiphenyl-3-carboxylic acid differ in the location of the sulfamoyl group on the biphenyl ring. Key examples include:

Key Observations :

- Stereoelectronic Effects : The 4'-sulfamoyl isomer likely exhibits distinct electronic properties compared to 2' or 3' isomers due to the para position of the sulfamoyl group, which may enhance resonance stabilization or intermolecular interactions.

Substituent Variants: Sulfamoyl vs. Other Functional Groups

4'-Methylsulfanyl-Biphenyl-3-carboxylic Acid

- CAS : 728918-92-1

- Molecular Formula : C₁₄H₁₂O₂S

- Molecular Weight : 244.31 g/mol

- Key Difference : Replaces the sulfamoyl group with a methylsulfanyl (-SMe) moiety.

- Impact : The methylsulfanyl group is less polar than sulfamoyl, reducing hydrogen-bonding capacity and solubility in aqueous media. This analog may exhibit higher lipid solubility, influencing pharmacokinetic properties .

4-BIPHENYL-3'-ACETYL-CARBOXYLIC ACID

- CAS : 199678-04-1

- Molecular Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.26 g/mol

- Key Difference : Features an acetyl (-COCH₃) group at the 3' position instead of sulfamoyl.

Biological Activity

4'-Sulfamoylbiphenyl-3-carboxylic acid (CAS No. 1215205-31-4) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO4S |

| Molecular Weight | 277.29574 g/mol |

| CAS Number | 1215205-31-4 |

| Synonyms | 4-Sulfamoylbiphenyl-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its structural features, which include a sulfonamide group and a carboxylic acid moiety. These functional groups enable the compound to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways, such as carbonic anhydrases (CAs) which are implicated in cancer progression and other diseases .

- Binding Interactions : The carboxylic acid group can participate in ionic interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Antimicrobial Properties

Research indicates that compounds with sulfonamide functionalities exhibit significant antimicrobial activities. The mechanism often involves interference with bacterial folic acid synthesis, crucial for bacterial growth and replication .

Anti-inflammatory Effects

Studies have suggested potential anti-inflammatory properties for this compound, making it a candidate for further investigation in inflammatory diseases. The inhibition of specific enzymes involved in inflammatory pathways could be a mechanism through which this compound exerts its effects.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's ability to inhibit human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in various cancers. This inhibition could impede tumor growth by disrupting the pH regulation within the tumor microenvironment .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that biphenyl-sulfonamides, including derivatives of this compound, showed high inhibition rates against hCA IX, suggesting potential applications in cancer therapy .

- Antimicrobial Activity Assessment : An investigation into the antimicrobial properties of sulfonamide derivatives revealed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

- Inflammatory Response Modulation : A recent clinical trial explored the anti-inflammatory effects of sulfonamide compounds, including those similar to this compound, demonstrating reduced markers of inflammation in treated subjects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Sulfamoylbenzoic Acid | Lacks biphenyl core | Less selective enzyme inhibition |

| 3-Sulfamoylbiphenyl-4-carboxylic Acid | Different spatial arrangement | Varies in reactivity and binding properties |

| 4-Aminobiphenyl-3-carboxylic Acid | Contains amine instead of sulfonamide | Altered chemical and biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.